molecular formula C9H12N4S2 B185706 4-(butylsulfanyl)-1H-imidazo[4,5-d]pyridazin-7-yl hydrosulfide CAS No. 3438-80-0

4-(butylsulfanyl)-1H-imidazo[4,5-d]pyridazin-7-yl hydrosulfide

Cat. No.: B185706
CAS No.: 3438-80-0
M. Wt: 240.4 g/mol
InChI Key: OWTUDLZGDSNDRS-UHFFFAOYSA-N
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Description

4-(butylsulfanyl)-1H-imidazo[4,5-d]pyridazin-7-yl hydrosulfide is a heterocyclic compound with the molecular formula C9H12N4S2 and a molecular weight of 240.4 g/mol.

Preparation Methods

The synthesis of 4-(butylsulfanyl)-1H-imidazo[4,5-d]pyridazin-7-yl hydrosulfide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,3-diaminopyridine derivatives with suitable sulfur-containing reagents . The reaction conditions often include the use of catalysts such as palladium on carbon or Raney nickel, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

4-(butylsulfanyl)-1H-imidazo[4,5-d]pyridazin-7-yl hydrosulfide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where reagents like alkyl halides or acyl chlorides can introduce different substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with sodium borohydride produces thiols .

Scientific Research Applications

4-(butylsulfanyl)-1H-imidazo[4,5-d]pyridazin-7-yl hydrosulfide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.

    Biology: This compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: It is used in the development of agrochemicals and other industrial products that require biologically active heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-(butylsulfanyl)-1H-imidazo[4,5-d]pyridazin-7-yl hydrosulfide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Comparison with Similar Compounds

4-(butylsulfanyl)-1H-imidazo[4,5-d]pyridazin-7-yl hydrosulfide can be compared with other similar compounds, such as:

    Imidazo[4,5-b]pyridines: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.

    Pyrrolopyrazines: Known for their antimicrobial and anticancer properties, these compounds share structural similarities with imidazo[4,5-d]pyridazines.

    Pyridazinones: These compounds are widely used in pharmaceuticals and agrochemicals due to their broad spectrum of biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the butylsulfanyl group, which imparts distinct chemical and biological properties .

Properties

CAS No.

3438-80-0

Molecular Formula

C9H12N4S2

Molecular Weight

240.4 g/mol

IUPAC Name

4-butylsulfanyl-3,6-dihydroimidazo[4,5-d]pyridazine-7-thione

InChI

InChI=1S/C9H12N4S2/c1-2-3-4-15-9-7-6(10-5-11-7)8(14)12-13-9/h5H,2-4H2,1H3,(H,10,11)(H,12,14)

InChI Key

OWTUDLZGDSNDRS-UHFFFAOYSA-N

SMILES

CCCCSC1=NNC(=S)C2=C1NC=N2

Isomeric SMILES

CCCCSC1=C2C(=NC=N2)C(=S)NN1

Canonical SMILES

CCCCSC1=C2C(=NC=N2)C(=S)NN1

Origin of Product

United States

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